2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
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Description
Scientific Research Applications
- Application : The compound can be used in organic photovoltaics due to its strong electron-accepting properties. It participates in charge transfer processes, making it suitable for solar cell applications .
- Application : This compound can serve as a fluorescent probe for detecting specific molecules or cellular structures. For instance, it could be used to visualize lipid droplets, mitochondria, or plasma membranes .
- Application : Investigate its potential as a visible-light organophotocatalyst. Modify the optoelectronic and photophysical properties to enhance photocatalytic activity .
- Application : The COF, DTB-BT-COF, exhibited excellent Cr(VI) reduction photocatalytic performance due to its strong light absorption and efficient charge generation .
- Application : Explore reversible coloration/decoloration cycles for potential use in optical devices or displays .
Photovoltaics and Organic Electronics
Fluorescent Sensors
Photocatalysis
Cr(VI) Reduction
Photochromic Materials
Heteroarene Alkylation
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-3-24-13-6-4-12(5-7-13)10-16(23)22-19-21-15-9-8-14-17(18(15)26-19)25-11(2)20-14/h4-9H,3,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZZEPIGOCLUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
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